molecular formula C14H16N6O2 B14152624 5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 673441-40-2

5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B14152624
CAS No.: 673441-40-2
M. Wt: 300.32 g/mol
InChI Key: KKUPKAZGOMGAFT-UHFFFAOYSA-N
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Description

5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound characterized by its pyrimidine core substituted with nitro, phenyl, and pyrrolidinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of appropriate precursors under controlled conditions, followed by nitration and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its biological activity, potentially through the formation of reactive intermediates that can inhibit enzyme function or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
  • This compound
  • This compound .

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its potential as a bioactive compound .

Properties

CAS No.

673441-40-2

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

5-nitro-2-N-phenyl-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H16N6O2/c15-12-11(20(21)22)13(19-8-4-5-9-19)18-14(17-12)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H3,15,16,17,18)

InChI Key

KKUPKAZGOMGAFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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